molecular formula C11H16N2O2 B15302157 (S)-5-(1-Aminoethyl)-2-methoxy-N-methylbenzamide

(S)-5-(1-Aminoethyl)-2-methoxy-N-methylbenzamide

Cat. No.: B15302157
M. Wt: 208.26 g/mol
InChI Key: MPCZVWIMNUJRRC-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide is a chemical compound with a complex structure that includes an aminoethyl group, a methoxy group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-methylamine to produce N-methyl-2-methoxybenzamide. The final step involves the addition of (1S)-1-aminoethyl group through a reductive amination process using suitable reducing agents like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce primary or secondary amines.

Scientific Research Applications

5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with enzymes or receptors, while the methoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide

InChI

InChI=1S/C11H16N2O2/c1-7(12)8-4-5-10(15-3)9(6-8)11(14)13-2/h4-7H,12H2,1-3H3,(H,13,14)/t7-/m0/s1

InChI Key

MPCZVWIMNUJRRC-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)OC)C(=O)NC)N

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)C(=O)NC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.